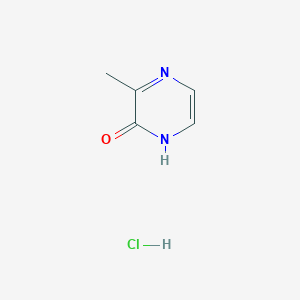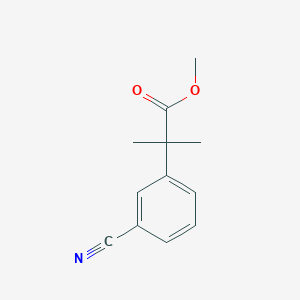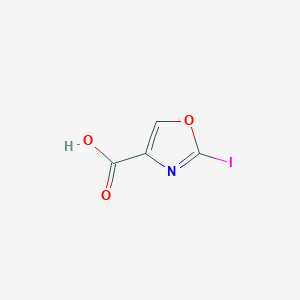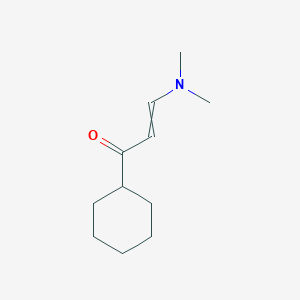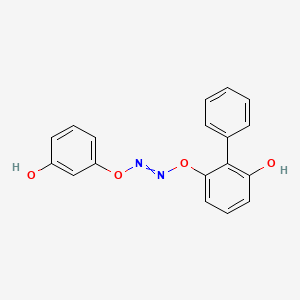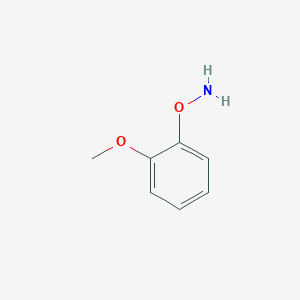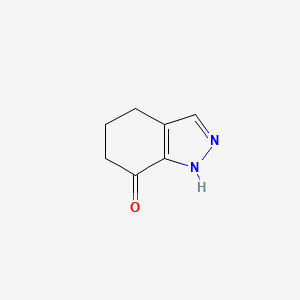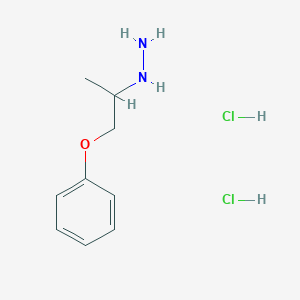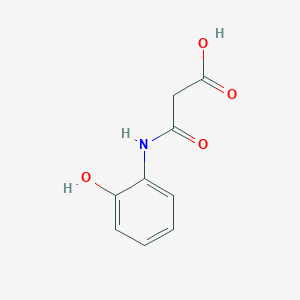
2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride
Vue d'ensemble
Description
2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride, commonly known as MPPL, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. MPPL is a selective and potent agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is primarily expressed in the brain.
Applications De Recherche Scientifique
Functional Rearrangements and Synthesis : Research has explored the chemical behavior of related pyridine compounds, leading to functional rearrangements. For instance, the reaction of certain pyridine derivatives with n-propylamine has been used for the preparation of pyrrolidin-2-ones, demonstrating a method of chemical transformation involving eliminations, substitutions, and bond shifts (Danieli et al., 2004).
Coordination Chemistry and Ligand Design : A novel pentadentate amine/imine ligand, derived from condensing 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine with other compounds, has been studied for its ability to form complexes with first-row transition metals. These complexes demonstrate the versatility of pyridine derivatives in coordination chemistry (Schmidt et al., 2011).
Advanced Materials and Electro-Optics : Research into pyridine-based chromophores for electro-optic materials highlights the role of pyridine derivatives in developing materials with nonlinear optical properties. The synthesis of heterocycle-based pyridine derivatives for layer-by-layer self-assembled materials showcases the potential of these compounds in electro-optics (Facchetti et al., 2003).
Polymer Chemistry : The use of pyridine derivatives as protecting groups for carboxylic acids in polymer chemistry, enabling the selective removal of the protecting group, underscores the utility of these compounds in synthesizing and modifying polymers. This approach facilitates the creation of polymers with specific functional properties (Elladiou & Patrickios, 2012).
Catalysis and Polymerization : Pyridine derivatives have been used in the synthesis of palladium(II) complexes, acting as catalysts for ethylene dimerization. The study of these complexes provides insights into the design of selective catalysts for polymerization reactions, demonstrating the role of pyridine-based ligands in catalytic processes (Nyamato et al., 2015).
Propriétés
IUPAC Name |
2-methyl-1-pyridin-2-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-5-3-4-6-11-8;;/h3-7,9H,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMCWVFMBPRHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



